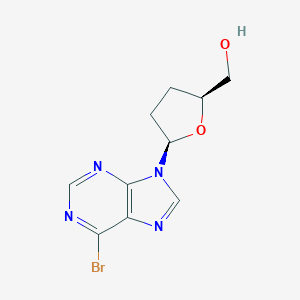
((2S,5R)-5-(6-Bromo-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2S,5R)-5-(6-Bromo-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol is a chemical compound that belongs to the class of purine analogs It is characterized by the presence of a bromine atom attached to the purine ring and a methanol group attached to the oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,5R)-5-(6-Bromo-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol typically involves the bromination of a purine derivative followed by the attachment of the oxolane ring. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems for precise control of reaction parameters is common to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
((2S,5R)-5-(6-Bromo-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a purine derivative without the bromine substituent.
Substitution: The bromine atom can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is often employed.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or sodium hydroxide (NaOH) are typical.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of purine derivatives without bromine.
Substitution: Formation of various substituted purine derivatives.
Scientific Research Applications
((2S,5R)-5-(6-Bromo-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ((2S,5R)-5-(6-Bromo-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol involves its interaction with specific molecular targets. The bromine atom and the purine ring structure allow it to bind to nucleic acids and proteins, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to antiviral or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- [(2S,5R)-5-(6-amino-8-bromopurin-9-yl)oxolan-2-yl]methanol
- [(2S,5R)-5-(6-amino-2-bromopurin-9-yl)oxolan-2-yl]methanol
Uniqueness
((2S,5R)-5-(6-Bromo-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol is unique due to its specific bromine substitution pattern and the presence of the oxolane ring. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
CAS No. |
132194-25-3 |
|---|---|
Molecular Formula |
C10H11BrN4O2 |
Molecular Weight |
299.12 g/mol |
IUPAC Name |
[(2S,5R)-5-(6-bromopurin-9-yl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C10H11BrN4O2/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(3-16)17-7/h4-7,16H,1-3H2/t6-,7+/m0/s1 |
InChI Key |
PDKANGATJDONQC-NKWVEPMBSA-N |
SMILES |
C1CC(OC1CO)N2C=NC3=C2N=CN=C3Br |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=NC3=C2N=CN=C3Br |
Canonical SMILES |
C1CC(OC1CO)N2C=NC3=C2N=CN=C3Br |
Key on ui other cas no. |
132194-25-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















